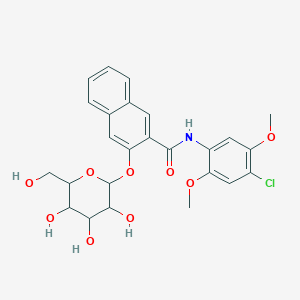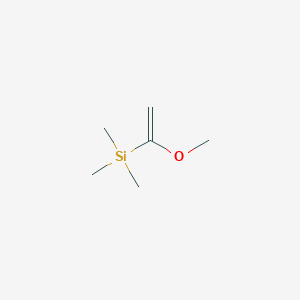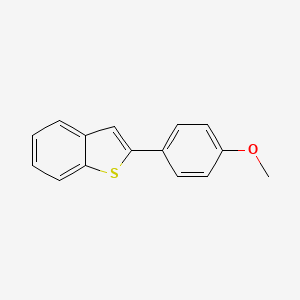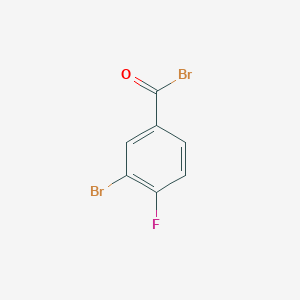
三苯甲基硫代乙酸
概述
描述
2-(Tritylthio)acetic acid, also known by its IUPAC name (tritylsulfanyl)acetic acid, is a compound with the molecular formula C21H18O2S and a molecular weight of 334.44 g/mol . This compound is characterized by the presence of a tritylthio group attached to an acetic acid moiety. It is a solid at room temperature and is often used in various chemical and biological research applications.
科学研究应用
2-(Tritylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for thiols.
Biology: It has been studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Research has shown its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tritylthio)acetic acid typically involves the reaction of trityl chloride with thioglycolic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for 2-(Tritylthio)acetic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions: 2-(Tritylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of tritylsulfoxide or tritylsulfone.
Reduction: Formation of 2-(tritylthio)ethanol.
Substitution: Formation of tritylthio derivatives with various functional groups.
作用机制
The mechanism of action of 2-(Tritylthio)acetic acid involves its interaction with thiol-containing enzymes and proteins. The tritylthio group can form reversible covalent bonds with thiol groups, thereby modulating the activity of these biomolecules. This interaction can affect various cellular pathways, including redox signaling and enzyme regulation .
相似化合物的比较
Tritylthiol: Similar in structure but lacks the acetic acid moiety.
Thioglycolic Acid: Contains a thiol group but lacks the trityl group.
Tritylthioethanol: Similar but with an alcohol group instead of a carboxylic acid.
Uniqueness: 2-(Tritylthio)acetic acid is unique due to the presence of both the tritylthio and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications .
属性
IUPAC Name |
2-tritylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPHZROJNDXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401163 | |
| Record name | 2-(tritylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34914-36-8 | |
| Record name | 2-(tritylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

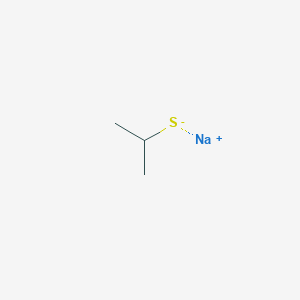
![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)
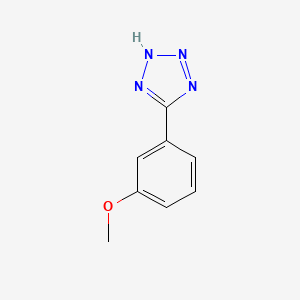


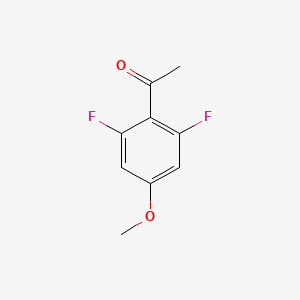
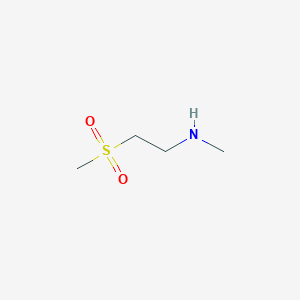
![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)
